molecular formula C11H8N2O5 B3143101 Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate CAS No. 517870-18-7

Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate

Cat. No.: B3143101
CAS No.: 517870-18-7
M. Wt: 248.19 g/mol
InChI Key: DOVZTWUWELAMQM-UHFFFAOYSA-N
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Description

“Methyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate” is a compound that belongs to the isoxazole group, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. It has a CAS Number of 517870-18-7 and a molecular weight of 248.19 .


Molecular Structure Analysis

The linear formula of “this compound” is C11H8N2O5 . The exact structure can be found in the referenced databases .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a boiling point of 449.1±40.0C at 760 mmHg . The storage temperature is recommended to be 2-8C in a sealed and dry environment .

Scientific Research Applications

Synthesis and Structural Insights

  • Bromination of Isoxazole Derivatives : Roy et al. (2004) explored the bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate, leading to the synthesis of 3-aryl-5-bromomethyl-isoxazole-4-carboxylate. This work is crucial for generating precursors for further chemical transformations, indicating the versatility of isoxazole derivatives in synthetic chemistry Roy, A. K., Rajaraman, B., & Batra, S..

  • Crystal Structure Analysis : Stöger et al. (2013) conducted a study on the crystal structures of phenylisoxazoles, providing insights into their order-disorder characteristics. This research aids in understanding the physical and chemical properties of isoxazole derivatives, crucial for their application in material science and drug design Stöger, B., Pokorny, B., Lumpi, D., Zobetz, E., & Fröhlich, J..

Biological and Chemical Applications

  • Antimicrobial Activity : Dhaduk and Joshi (2022) explored the synthesis and antimicrobial efficacy of new isoxazole derivatives. This study demonstrates the potential of isoxazole derivatives as antimicrobial agents, highlighting their relevance in developing new antibiotics Dhaduk, M. F., & Joshi, H..

  • Anti-hepatic Cancer Agents : Hassan et al. (2019) synthesized new isoxazole derivatives and evaluated their effectiveness as anti-hepatic cancer and antimicrobial agents. This research underscores the therapeutic potential of isoxazole derivatives, contributing to the search for novel anticancer compounds Hassan, A., Rashdan, H. R. M., Nabil, S., & Elnagar, D..

  • Trypanocidal Activity : Tonin et al. (2009) investigated the trypanocidal activity of methyl 1-nitrophenyl-tetrahydro-beta-carboline-3-carboxylate derivatives. Their findings contribute to understanding the potential of isoxazole derivatives in treating parasitic infections, offering insights into new treatments for diseases like Chagas disease Tonin, L. T. D., Barbosa, V. A., Bocca, C. C., Ramos, É. R., Nakamura, C., da Costa, W. D., Basso, E., Nakamura, T. U., & Sarragiotto, M. H..

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P264 (wash hands and face thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (rinse mouth) .

Properties

IUPAC Name

methyl 5-(3-nitrophenyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O5/c1-17-11(14)9-6-10(18-12-9)7-3-2-4-8(5-7)13(15)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVZTWUWELAMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101243775
Record name Methyl 5-(3-nitrophenyl)-3-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101243775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

517870-18-7
Record name Methyl 5-(3-nitrophenyl)-3-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=517870-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(3-nitrophenyl)-3-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101243775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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